molecular formula C10H13BrN6O2 B4328718 N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B4328718
M. Wt: 329.15 g/mol
InChI Key: TZIXYLZAORXWLE-UHFFFAOYSA-N
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Description

N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a chemical compound characterized by the presence of a bromine atom, two methoxy groups, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4,5-dimethoxybenzyl chloride and sodium azide.

    Formation of Tetrazole Ring: The benzyl chloride reacts with sodium azide under reflux conditions to form the tetrazole ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity. The tetrazole ring may interact with enzymes or receptors, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific combination of functional groups and the presence of a tetrazole ring

Properties

IUPAC Name

1-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN6O2/c1-18-8-4-6(3-7(11)9(8)19-2)5-13-17-10(12)14-15-16-17/h3-4,13H,5H2,1-2H3,(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIXYLZAORXWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 2
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 3
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 4
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 5
Reactant of Route 5
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 6
Reactant of Route 6
N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

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